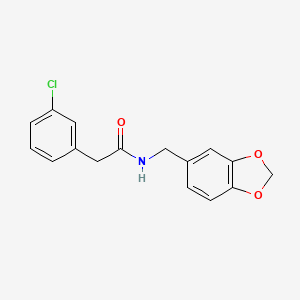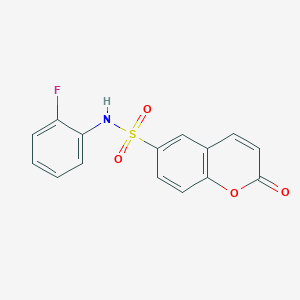
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that has gained popularity as a recreational drug. However, this compound has also been the subject of scientific research due to its potential therapeutic uses.
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, emotions, and behavior. MDMA also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. It also causes the release of stress hormones, such as cortisol and adrenaline. In the brain, MDMA increases the activity of certain regions, including the amygdala, hippocampus, and prefrontal cortex.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to increase social bonding and trust, which can be useful in studying social behavior. However, its psychoactive effects can also be a limitation, as it may affect the behavior of study subjects and interfere with data collection.
将来の方向性
For MDMA research include exploring its potential therapeutic uses in treating other mental health disorders and developing safer and more effective MDMA analogs.
合成法
MDMA is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
MDMA has been studied for its potential therapeutic uses in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that MDMA-assisted therapy can help individuals with PTSD overcome their fear and anxiety and improve their overall well-being.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-3-1-2-11(6-13)8-16(19)18-9-12-4-5-14-15(7-12)21-10-20-14/h1-7H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBSGBZGNFWZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5363570.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363578.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)


![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)